A Senior Application Scientist's Guide to 2'-Hydroxyl Protection in RNA Synthesis: TBDMS vs. TOM
A Senior Application Scientist's Guide to 2'-Hydroxyl Protection in RNA Synthesis: TBDMS vs. TOM
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the choice of the 2'-hydroxyl protecting group is a critical determinant of yield, purity, and the ultimate success of synthesizing long and complex oligonucleotides. This guide provides an in-depth technical comparison of two cornerstone silyl-based protecting groups: tert-butyldimethylsilyl (TBDMS) and tri-iso-propylsilyloxymethyl (TOM). We will delve into the causality behind experimental choices, offering field-proven insights to empower you in your RNA synthesis endeavors.
The Imperative of 2'-Hydroxyl Protection
Unlike DNA, the presence of the 2'-hydroxyl group on the ribose sugar of RNA presents a significant synthetic challenge.[] This nucleophilic group can interfere with the phosphoramidite chemistry used for chain elongation, leading to undesired side reactions and chain cleavage. Therefore, transient protection of the 2'-hydroxyl is essential for the successful solid-phase synthesis of RNA. The ideal protecting group should be stable throughout the synthesis cycles, not hinder the coupling reaction, and be cleanly removable under conditions that do not compromise the integrity of the final RNA molecule.
The Workhorse: tert-Butyldimethylsilyl (TBDMS)
Introduced in the early 1980s, the tert-butyldimethylsilyl (TBDMS) group has been a long-standing and widely used protecting group in RNA synthesis.[2] Its robustness and compatibility with phosphoramidite chemistry have made it a reliable choice for the synthesis of shorter RNA oligonucleotides.
Chemical Structure and Implications
The TBDMS group is directly attached to the 2'-oxygen of the ribonucleoside. This direct linkage, while providing stability, also introduces significant steric bulk in proximity to the 3'-phosphoramidite and the incoming 5'-hydroxyl group during the coupling step.
Figure 1: Structure of a TBDMS-protected ribonucleoside.
This steric hindrance is a primary factor influencing coupling efficiency. To achieve acceptable coupling yields (>98%), longer coupling times, often up to 6-10 minutes, are typically required for TBDMS-protected phosphoramidites.[3][4] For the synthesis of long RNA sequences, the cumulative effect of slightly lower coupling efficiencies at each step can significantly reduce the overall yield of the full-length product.
A Critical Drawback: 2'- to 3'-Silyl Migration
A significant concern with TBDMS chemistry is the potential for intramolecular silyl group migration from the 2'-hydroxyl to the 3'-hydroxyl position under basic conditions.[3][5] This migration can lead to the formation of non-biologically active 2'-5' phosphodiester linkages in the final RNA product.[5][6][7] The lability of the TBDMS group under the basic conditions required for the removal of base-protecting groups can also lead to premature desilylation and subsequent phosphodiester chain cleavage.[3][4]
Deprotection of TBDMS
The removal of the TBDMS group is a two-step process. First, the exocyclic amine protecting groups on the nucleobases and the cyanoethyl groups on the phosphates are removed. This is typically achieved using a mixture of concentrated aqueous ammonia and ethanolic methylamine.[8] It is crucial to use conditions that minimize premature loss of the TBDMS group to prevent RNA degradation.[8]
The second step involves the specific removal of the 2'-O-TBDMS groups using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[3][9] Complete and smooth deprotection requires careful control of reaction conditions, including the use of dry TBAF solution.[10]
The Challenger: Tri-iso-propylsilyloxymethyl (TOM)
Developed to address the limitations of TBDMS, the tri-iso-propylsilyloxymethyl (TOM) protecting group represents a significant advancement in RNA synthesis chemistry.[2][10]
Chemical Structure and Strategic Advantage
The key innovation of the TOM group is the introduction of an oxymethyl spacer between the silyl group and the 2'-oxygen of the ribose.[2][3] This seemingly small modification has profound consequences for the synthesis process.
Figure 2: Structure of a TOM-protected ribonucleoside.
The spacer positions the bulky tri-iso-propylsilyl group further away from the reaction center, significantly reducing steric hindrance during the coupling step.[2][3][5][6] This leads to higher coupling efficiencies, often comparable to those seen in DNA synthesis, and allows for shorter coupling times.[2][3] The enhanced coupling efficiency offered by TOM protection is particularly advantageous for the synthesis of long RNA oligonucleotides.[11]
Enhanced Stability and Prevention of Migration
The acetal linkage of the TOM group is stable under both basic and weakly acidic conditions.[2][3] Crucially, this structure prevents the 2'- to 3'-silyl migration that plagues TBDMS chemistry, thereby eliminating the formation of isomeric 2'-5' phosphodiester linkages.[2][3][5][6][7] This inherent stability contributes to a cleaner crude product with fewer side-products, simplifying the subsequent purification process.
Deprotection of TOM
The deprotection of TOM-protected RNA is a more streamlined process. The base and phosphate protecting groups are typically removed using a mixture of ammonium hydroxide and methylamine (AMA) or ethanolic methylamine/aqueous methylamine (EMAM).[6][7][12] The choice between AMA and EMAM often depends on the length of the oligonucleotide, with EMAM being preferred for longer sequences.[6][7][12] The final removal of the 2'-O-TOM group is then accomplished with a fluoride reagent, similar to the TBDMS procedure.[3]
Head-to-Head Comparison: TBDMS vs. TOM
| Feature | TBDMS (tert-butyldimethylsilyl) | TOM (Tri-iso-propylsilyloxymethyl) |
| Chemical Structure | Direct silyl ether linkage to 2'-OH | Silyloxymethyl acetal linkage to 2'-OH |
| Steric Hindrance | High | Low |
| Coupling Efficiency | Good, but sensitive to conditions[10] | Very high, approaching DNA synthesis levels[5][6] |
| Coupling Time | Longer (typically 6-10 minutes)[3][4] | Shorter |
| 2'-3' Migration | Prone to migration under basic conditions[3][5][6][7] | Migration is prevented by the acetal structure[2][3][5][6][7] |
| Crude Purity | Can contain shorter failure sequences and 2'-5' linkages[10] | Generally higher purity with fewer side products[11] |
| Suitability for Long RNA | Less suitable due to cumulative yield loss | Highly suitable for the synthesis of long oligonucleotides[5][6][7] |
| Deprotection | Two-step process requiring careful control[8] | Streamlined deprotection[5][6] |
Experimental Protocols: A Practical Guide
TBDMS Deprotection Protocol
-
Base and Phosphate Deprotection:
-
Treat the solid support with a 1:1 (v/v) mixture of concentrated aqueous ammonia and 8M ethanolic methylamine.[8]
-
Heat the mixture at 65°C for 30-40 minutes.[8]
-
Cool the vial completely before opening.
-
Collect the supernatant and wash the support with ethanol.
-
Evaporate the combined supernatant to dryness.
-
-
2'-O-TBDMS Deprotection:
TOM Deprotection Protocol
-
Cleavage and Deprotection:
-
Treat the solid support with ammonium hydroxide/methylamine (AMA) (1:1 v/v) or ethanolic methylamine/aqueous methylamine (EMAM).[7]
-
For AMA, incubate at room temperature for 30 minutes. For EMAM, a shorter time may be sufficient.
-
Collect the supernatant and evaporate to dryness.
-
-
2'-O-TOM Deprotection:
-
Resuspend the dried oligonucleotide in a suitable buffer.
-
Add a fluoride source (e.g., 1M TBAF in THF) and incubate at room temperature.
-
Quench the reaction and proceed with purification.
-
Decision-Making Framework: Choosing the Right Protecting Group
Figure 3: Decision-making flowchart for selecting a 2'-hydroxyl protecting group.
Conclusion: A Field Perspective
While TBDMS has historically been a reliable protecting group, the development of TOM chemistry has addressed many of its inherent limitations. For researchers focused on the synthesis of long and complex RNA molecules, such as those required for therapeutic applications or intricate structural studies, the superior coupling efficiency and the prevention of 2'-5' linkage formation make TOM the clear choice. The investment in TOM-protected phosphoramidites often pays dividends in the form of higher yields of the desired full-length product and a more straightforward purification process. For routine synthesis of shorter RNA sequences where the highest possible yield is not the primary concern, TBDMS remains a cost-effective and viable option. Ultimately, a thorough understanding of the chemical principles and practical implications of each protecting group empowers the scientist to make informed decisions that align with the specific goals of their research.
References
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Glen Research. TOM-Protected RNA Synthesis. [Link]
-
Encyclopedia.pub. Synthesis of nucleobase-modified RNA oligonucleotides. (2020-08-06). [Link]
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Glen Research. Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. [Link]
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Ohkubo, A., et al. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 35(17), 5877-5887 (2007). [Link]
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Glen Research. Glen Report 36-14: Application Note — RNA Synthesis. [Link]
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Glen Research. Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection. [Link]
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ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]
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National Institutes of Health. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. [Link]
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Massachusetts Biotechnology Council. Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (2019-07-25). [Link]
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Wiley Online Library. Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. [Link]
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ResearchGate. RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. [Link]
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Glen Research. Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
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Springer Link. RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. [Link]
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ResearchGate. Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. [Link]
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Technology Networks. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. [Link]
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